molecular formula C4H5N3O4 B2501242 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid CAS No. 78409-55-9

2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid

Cat. No. B2501242
Key on ui cas rn: 78409-55-9
M. Wt: 159.101
InChI Key: GPCMEVQQMDUXOZ-UHFFFAOYSA-N
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Patent
US04307094

Procedure details

0.5 g (2.9 mmol) of methyl 3,5-dioxo-1,2,4-triazolidine-4-acetate was stirred at room temperature for 2 hours with 8.7 ml (8.7 mmol) of 1-M sodium hydroxide solution. The resulting solution was acidified with concentrated hydrochloric acid and evaporated to dryness. The solid residue was extracted with hot acetonitrile. The acetonitrile extracts were evaporated and the residual colourless solid was recrystallized from acetonitrile, there being obtained 0.15 g (33%) of 3,5-dioxo-1,2,4-triazolidine-4-acetic acid of melting point 220°-223° C. (from acetonitrile).
Name
methyl 3,5-dioxo-1,2,4-triazolidine-4-acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1-M
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH2:7][C:8]([O:10]C)=[O:9])[C:5](=[O:12])[NH:4][NH:3]1.[OH-].[Na+].Cl>>[O:1]=[C:2]1[N:6]([CH2:7][C:8]([OH:10])=[O:9])[C:5](=[O:12])[NH:4][NH:3]1 |f:1.2|

Inputs

Step One
Name
methyl 3,5-dioxo-1,2,4-triazolidine-4-acetate
Quantity
0.5 g
Type
reactant
Smiles
O=C1NNC(N1CC(=O)OC)=O
Name
1-M
Quantity
8.7 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The solid residue was extracted with hot acetonitrile
CUSTOM
Type
CUSTOM
Details
The acetonitrile extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residual colourless solid was recrystallized from acetonitrile, there

Outcomes

Product
Name
Type
product
Smiles
O=C1NNC(N1CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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